molecular formula C7H6BrNO2 B13892105 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone

2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone

Cat. No.: B13892105
M. Wt: 216.03 g/mol
InChI Key: SBUBYNWVPDZMNC-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone typically involves the reaction of hydrobromic acid with 3-bromopyridine to form a brominated intermediate. This intermediate is then reacted with iron acetate to remove the bromine and yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various pyridine derivatives.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

2-bromo-1-(3-hydroxypyridin-2-yl)ethanone

InChI

InChI=1S/C7H6BrNO2/c8-4-6(11)7-5(10)2-1-3-9-7/h1-3,10H,4H2

InChI Key

SBUBYNWVPDZMNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)CBr)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.